furan-2-carboximidothioic acid
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Overview
Description
The compound identified as “furan-2-carboximidothioic acid” is a chemical entity with various applications in scientific research and industry. It is known for its stability and unique chemical properties, making it a valuable compound in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboximidothioic acid involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The removal of side products, such as imidazolium chloride, and solvents is crucial to obtain the crystalline product.
Chemical Reactions Analysis
Types of Reactions
furan-2-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of new compounds.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
furan-2-carboximidothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: The compound is employed in biochemical assays and as a coupling agent in peptide synthesis.
Medicine: this compound is utilized in the development of pharmaceuticals, especially in the synthesis of active pharmaceutical ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of furan-2-carboximidothioic acid involves its interaction with specific molecular targets. In peptide synthesis, for example, it acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The compound’s ability to form stable intermediates is crucial in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phosgene: A related compound used in similar synthetic routes.
Imidazole: A precursor in the synthesis of furan-2-carboximidothioic acid.
Carbonyldiimidazole: Another compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its high stability and efficiency as a coupling agent. Its ability to form stable intermediates and high yield in reactions makes it a preferred choice in various applications.
Properties
IUPAC Name |
furan-2-carboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZNHXMJEBIDSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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